1-azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride
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Overview
Description
1-Azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride typically involves the stereoselective capture of chiral carbocations. One method includes the use of chiral catalysts to achieve high enantioselectivity . Another approach involves the radical cyclization of appropriate precursors, such as indole-fused frameworks .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing ring structure.
Substitution: Common substitution reactions involve the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents such as methyl iodide (CH₃I) are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or alcohols, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
1-Azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. Additionally, it may interact with receptor proteins, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
3-Azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride: Shares a similar bicyclic structure but differs in the position of functional groups.
2-Azabicyclo[3.2.2]nonane derivatives: These compounds also feature a nitrogen atom within a bicyclic framework but have different substitution patterns.
Uniqueness: 1-Azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride is unique due to its specific ring structure and the presence of a carboxylic acid group. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
2703779-52-4 |
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Molecular Formula |
C9H16ClNO2 |
Molecular Weight |
205.68 g/mol |
IUPAC Name |
1-azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)8-6-10-4-1-2-7(8)3-5-10;/h7-8H,1-6H2,(H,11,12);1H |
InChI Key |
RJCDKEUUZMNSMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCN(C1)CC2C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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